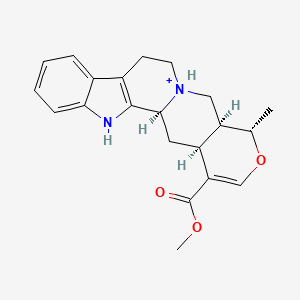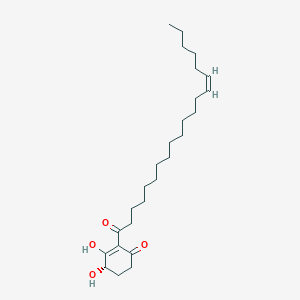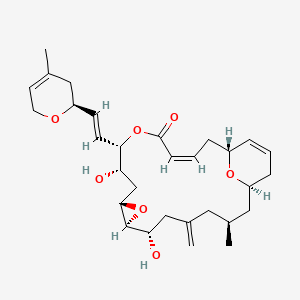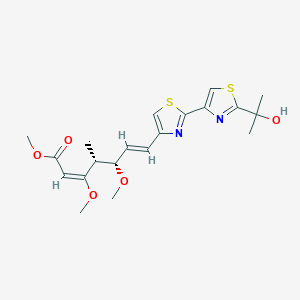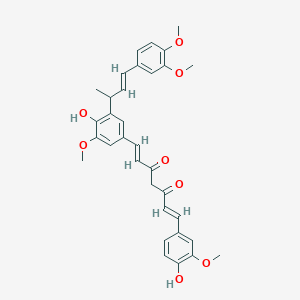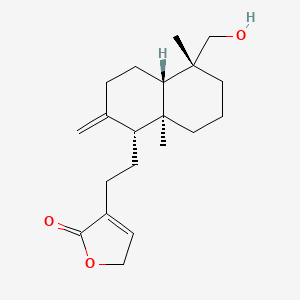
アンドログラパニン
概要
説明
科学的研究の応用
Andrograpanin has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a lead compound for the synthesis of new derivatives with improved properties . In biology and medicine, andrograpanin is studied for its anti-inflammatory, anti-infective, and anticancer activities . It has shown potential in inhibiting biofilm production by Pseudomonas aeruginosa and reducing the virulence of this pathogen . Additionally, andrograpanin is being explored for its potential use in treating various inflammatory diseases and infections .
作用機序
アンドログラパニンの作用機序には、重要なシグナル伝達経路や分子標的の阻害が関与しています。 リポ多糖で誘導されたマクロファージ細胞では、p38 MAPKsシグナル伝達経路をダウンレギュレートし、炎症を軽減することが示されています . アンドログラパニンは、緑膿菌のクオラムセンシングタンパク質とも相互作用し、バイオフィルム形成を阻害し、毒性を軽減します . これらのメカニズムは、この化合物が様々な病気に対する治療薬としての可能性を持つことを示しています。
生化学分析
Biochemical Properties
Andrograpanin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, andrograpanin has been shown to inhibit biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . This interaction involves the inhibition of extracellular polymeric substances and several virulence factors. Additionally, in silico studies have predicted that andrograpanin interacts with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .
Cellular Effects
Andrograpanin exerts various effects on different cell types and cellular processes. It enhances chemokine stromal cell-derived factor-1α (SDF-1α) induced chemotaxis in Jurkat and THP-1 cells via CXC chemokine receptor-4 specific induced cell chemotaxis . This enhancement of chemokine-induced leukocyte chemotaxis contributes to the anti-infectious function of Andrographis paniculata. Furthermore, andrograpanin has been observed to inhibit biofilm production by Pseudomonas aeruginosa, impairing the production of extracellular polymeric substances and several virulence factors .
Molecular Mechanism
The molecular mechanism of andrograpanin involves several binding interactions with biomolecules. Andrograpanin has been shown to interact with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa . These interactions inhibit biofilm production and impair the production of extracellular polymeric substances and virulence factors. Additionally, andrograpanin enhances chemokine-induced leukocyte chemotaxis, contributing to its anti-infectious function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of andrograpanin have been observed to change over time. Andrograpanin exhibits significant inhibition of biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . The stability and degradation of andrograpanin, as well as its long-term effects on cellular function, have been studied in vitro. These studies indicate that andrograpanin could be used as a therapeutic molecule against biofilm development by Pseudomonas aeruginosa .
Dosage Effects in Animal Models
The effects of andrograpanin vary with different dosages in animal models. Andrograpanin has been found to exhibit low toxicity even at high doses . In animal models, andrograpanin has shown significant inhibition of biofilm production by Pseudomonas aeruginosa at a concentration of 0.15 mM in the presence of gentamicin
Metabolic Pathways
Andrograpanin is involved in various metabolic pathways. It interacts with enzymes such as p38 mitogen-activated protein kinase (MAPKs), reducing the production of NO, TNFα, and IL-6 in LPS-activated macrophage cells derived from bone marrow in mice . This interaction suggests that andrograpanin may play a role in modulating inflammatory responses through the down-regulation of MAPKs signaling pathways.
Transport and Distribution
The transport and distribution of andrograpanin within cells and tissues involve several transporters and binding proteins. Andrograpanin’s effectiveness can be affected by factors that limit its oral bioavailability, such as poor water solubility, slow dissolution rates, low gastrointestinal absorption, high chemical and metabolic instability, and rapid excretion . Strategies to enhance the dissolution and bioavailability of andrograpanin include the use of self-microemulsifying drug delivery systems and other pharmaceutical formulation techniques .
Subcellular Localization
The subcellular localization of andrograpanin and its effects on activity or function involve targeting signals and post-translational modifications. Andrograpanin enhances chemokine-induced leukocyte chemotaxis, which may contribute to its anti-infectious function . The localization of andrograpanin within specific cellular compartments and its interactions with biomolecules play a crucial role in its biological activities.
準備方法
合成経路と反応条件: アンドログラフィス・パニキュラータからアンドログラパニンを抽出するには、いくつかの技術が用いられます。 最も一般的な方法には、溶媒抽出、超音波支援溶媒抽出、マイクロ波支援溶媒抽出などがあります . これらの方法は、メタノール、水、メタノール-水混合物などの溶媒を使用して、植物材料から生物活性化合物を抽出します . 二酸化炭素を用いた超臨界流体抽出も用いられており、これは60°Cと100 barで抽出を行います .
工業生産方法: アンドログラパニンの工業生産では、通常、上記の技術を用いた大規模抽出プロセスが行われます。 抽出物中に存在するアンドログラパニンやその他のジテルペノイドを分離・定量化するために、高速液体クロマトグラフィー(HPLC)が頻繁に使用されます . これらの方法の効率は、様々な用途に適した高純度のアンドログラパニンの生産を保証しています。
化学反応の分析
反応の種類: アンドログラパニンは、酸化反応、還元反応、置換反応など、いくつかの種類の化学反応を起こします . これらの反応は、化合物の生物活性を高めるために、または改善された性質を持つ誘導体を合成するために、化合物を修飾するのに不可欠です。
一般的な試薬と条件: アンドログラパニンに関与する反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります . 置換反応では、多くの場合、ハロゲン化剤や他の求電子剤が使用されます . 反応条件は、目的の生成物や行う特定の反応によって異なります。
生成される主な生成物: アンドログラパニンの反応から生成される主な生成物には、生物活性が強化された様々な誘導体があります。 例えば、酸化反応により水酸化誘導体が生成され、還元反応により脱酸素化された化合物が生成されます . これらの誘導体は、潜在的な治療用途について研究されています。
科学研究への応用
アンドログラパニンは、多様な生物活性を持つため、科学研究で幅広く応用されています。 化学において、アンドログラパニンは、改善された性質を持つ新しい誘導体を合成するためのリード化合物として使用されます . 生物学や医学において、アンドログラパニンは、抗炎症作用、抗感染作用、抗がん作用について研究されています . 緑膿菌によるバイオフィルム形成を阻害し、この病原体の毒性を軽減する可能性を示しています . さらに、アンドログラパニンは、様々な炎症性疾患や感染症の治療における潜在的な利用の可能性について、現在研究されています .
類似化合物との比較
アンドログラパニンは、その特異的な生物活性や分子標的のために、ジテルペノイドの中でもユニークな存在です。 類似の化合物には、アンドログラフォライド、14-デオキシ-11,12-ジデヒドロアンドログラフォライド、ネオアンドログラフォライドなどがあります . アンドログラフォライドは、抗炎症作用と抗がん作用で知られており、14-デオキシ-11,12-ジデヒドロアンドログラフォライドは、免疫刺激作用と抗感染作用を示します . ネオアンドログラフォライドは、抗炎症作用と抗肝毒性も持ちます . アンドログラパニンのユニークさは、分子標的との特異的な相互作用と、バイオフィルム関連感染症の治療の可能性にあります .
特性
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBRRFSRMDTJB-JYBIWHBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107773 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-74-3 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82209-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrograpanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDROGRAPANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


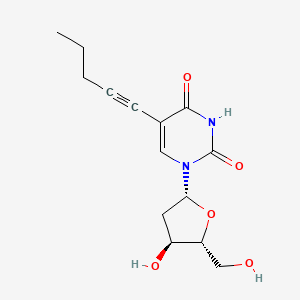
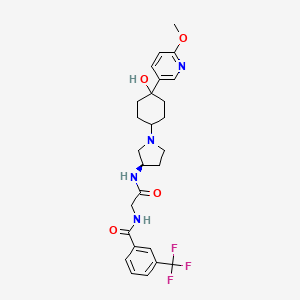
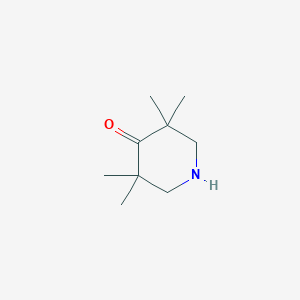
![(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1249677.png)
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1249679.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)

